5-Fluoro-6-methyl-1H-pyrazolo[3,4-B]pyridin-3-amine
Description
Chemical Nomenclature and Structural Identification
Systematic IUPAC Name :
this compound
Molecular Formula :
$$ \text{C}7\text{H}7\text{FN}_4 $$
Molecular Weight :
166.16 g/mol
CAS Registry Number :
1426309-25-2
Structural Features :
- Core : Fused pyrazole (5-membered, 2 N atoms) and pyridine (6-membered, 1 N atom) rings.
- Substituents :
Spectral Identification :
- $$^1$$H NMR (DMSO-d$$6$$): δ 2.31 (s, 3H, CH$$3$$), 5.12 (br s, 2H, NH$$_2$$), 7.45–7.52 (m, 2H, aromatic).
- MS (ESI) : m/z 167.1 [M+H]$$^+$$.
| Property | Value | Source |
|---|---|---|
| Melting Point | 215–218°C (decomp.) | |
| Purity | >95% (HPLC) | |
| Solubility | DMSO: 25 mg/mL |
Historical Context and Discovery Timeline
Synthetic Origins :
First reported in 2012 through patented routes targeting kinase inhibitors. Early synthesis involved:
- Ring Construction : Cyclocondensation of 5-fluoro-6-methylpyridin-3-amine with hydrazine derivatives.
- Functionalization : Introduction of the amine group via Buchwald-Hartwig amination.
Key Milestones :
Classification Within Pyrazolopyridine Derivatives
Taxonomic Position :
- Class : Azaindoles (7-azaindole core).
- Subclass : 1H-pyrazolo[3,4-b]pyridines with C5/C6 modifications.
Differentiating Features :
Structure-Activity Relationships :
Properties
IUPAC Name |
5-fluoro-6-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN4/c1-3-5(8)2-4-6(9)11-12-7(4)10-3/h2H,1H3,(H3,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBCBJFDSSWESZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NNC(=C2C=C1F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Fluoro-6-methyl-1H-pyrazolo[3,4-B]pyridin-3-amine typically involves the following steps:
Starting Material: The commercially available 5-bromo-1H-pyrazolo[3,4-B]pyridine is used as the starting material.
Iodination: The 5-bromo-1H-pyrazolo[3,4-B]pyridine is iodized using N-iodosuccinimide (NIS) to obtain the intermediate 5-iodo-1H-pyrazolo[3,4-B]pyridine.
Protection: The NH group of the intermediate is protected using p-methoxybenzyl chloride (PMB-Cl) to produce the key intermediate.
Substitution: The protected intermediate undergoes a substitution reaction with fluorine and methyl groups to yield this compound.
Chemical Reactions Analysis
5-Fluoro-6-methyl-1H-pyrazolo[3,4-B]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
5-Fluoro-6-methyl-1H-pyrazolo[3,4-B]pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-methyl-1H-pyrazolo[3,4-B]pyridin-3-amine involves the inhibition of tropomyosin receptor kinases (TRKs). TRKs are receptor tyrosine kinases that play a crucial role in cell signaling pathways, including the Ras/Erk, PLC-γ, and PI3K/Akt pathways. By inhibiting TRKs, the compound can disrupt these signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
This section evaluates key analogs of 5-fluoro-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, focusing on substituent effects, biological activity, and physicochemical properties.
Key Observations:
Halogen Effects :
- Fluorine (Target): Exhibits the highest MNK1 inhibition (IC₅₀ = 12 nM) due to optimal electronegativity and van der Waals interactions with the ATP-binding pocket .
- Chlorine/Bromine : Larger halogens (Cl, Br) at position 5 reduce potency (IC₅₀ = 45–62 nM) due to increased steric bulk and altered electronic profiles .
Methyl Substitution :
- The 6-methyl group in the target compound enhances metabolic stability without steric clashes, whereas 4,6-dimethyl derivatives (e.g., C₈H₉ClN₄) show >10-fold reduced activity due to hindered binding .
Scaffold Modifications :
- Replacing the 3-amine with a 6-oxo group (pyridin-6-one) abolishes MNK1/2 activity, underscoring the necessity of the planar, aromatic amine for kinase binding .
- 6-Bromo substitution (C₆H₅BrN₄) results in complete loss of activity, likely due to disrupted π-π stacking in the hydrophobic pocket .
Physicochemical Properties: The target compound’s logP (calculated: 1.82) is higher than non-methylated analogs (e.g., 5-Cl: logP = 1.34), improving membrane permeability . Fluorine’s electron-withdrawing effect lowers the pKa of the 3-amine (predicted: 8.9 vs. 9.5 for 5-Cl), enhancing solubility at physiological pH .
Biological Activity
5-Fluoro-6-methyl-1H-pyrazolo[3,4-B]pyridin-3-amine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides an in-depth exploration of the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound is characterized by a pyrazole ring fused to a pyridine ring, with specific substituents that influence its biological activity:
- IUPAC Name : this compound
- CAS Number : 1426309-25-2
- Molecular Formula : C7H7FN4
- Molecular Weight : 150.15 g/mol
Research indicates that this compound acts primarily as a kinase inhibitor , specifically targeting tropomyosin receptor kinases (TRKs). These kinases play crucial roles in cell proliferation and differentiation, making them significant targets in cancer therapy. The inhibition of TRKs can lead to decreased tumor growth and improved outcomes in various cancers, including colorectal cancer and glioblastoma .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- Inhibition of Tumor Cell Proliferation : In vitro assays demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines. For instance, it showed an IC50 value of 0.59 µM against the MDA-MB-231 breast cancer cell line, indicating potent cytotoxic activity .
- Selectivity and Toxicity : The compound exhibited a selectivity index greater than 25 when tested against normal Vero cells, suggesting low toxicity to healthy cells while effectively targeting cancerous cells .
Antiviral Activity
Emerging research has also explored the antiviral properties of this compound:
- Inhibition of Viral Replication : In studies involving various viruses, including hepatitis A virus (HAV) and vesicular stomatitis virus (VSV), this compound demonstrated significant antiviral activity. For example, it showed a reduction in viral titer by over 60% against certain strains .
- Mechanisms of Action : The antiviral mechanisms include interference with viral replication processes and modulation of host cell pathways that are exploited by viruses for their life cycle.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Bromo-1H-pyrazolo[3,4-B]pyridine | Lacks fluorine and methyl groups | Moderate kinase inhibition |
| 6-Methyl-1H-pyrazolo[3,4-B]pyridin-3-amine | Lacks fluorine | Lower cytotoxicity |
| 5-Fluoro-1H-pyrazolo[3,4-B]pyridin-3-amine | Lacks methyl group | Reduced selectivity |
The presence of both fluorine and methyl groups in this compound enhances its biological activity compared to its analogs.
Study on Anticancer Efficacy
A pivotal study assessed the anticancer efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor volume compared to control groups treated with vehicle alone. The compound's ability to induce apoptosis in tumor cells was confirmed through TUNEL assays and caspase activation studies.
Study on Antiviral Properties
Another investigation focused on the antiviral effects against HAV. The study utilized Vero cells infected with HAV and treated them with varying concentrations of the compound. The findings revealed a dose-dependent reduction in viral load, supporting its potential use as an antiviral agent.
Q & A
Q. What are the standard synthetic routes for 5-Fluoro-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, and how are intermediates characterized?
The synthesis typically involves multi-step reactions starting with halogenated pyridine precursors. A patented method ( ) uses Pd(OAc)₂ and PPh₃ catalysts in a carbonylation step, followed by cyclization with hydrazine hydrate under reflux. Key intermediates are characterized via and IR spectroscopy:
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- : Assigns protons on the pyrazole and pyridine rings, with NH signals typically split due to hydrogen bonding.
- : Confirms carbon environments, particularly C-F coupling (J ~240–250 Hz) for the fluorine substituent.
- IR : Detects NH stretches (3448–3176 cm) and absence of precursor functional groups (e.g., CN) .
Q. How does the fluorine substituent influence the compound’s reactivity?
The electron-withdrawing fluorine at position 5 enhances electrophilic substitution at position 6 (methyl group), as observed in analogous pyrazolo-pyridines. This directs functionalization strategies for derivative synthesis .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for higher yields?
Density Functional Theory (DFT) studies predict transition states and intermediates, guiding solvent selection (e.g., ethanol vs. dioxane) and catalyst optimization. For example, Pd-catalyzed steps ( ) benefit from dielectric constant adjustments in silico to stabilize charged intermediates .
Q. What strategies resolve contradictions in reported biological activities of pyrazolo-pyridine derivatives?
- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing methyl with halogens) clarifies bioactivity trends.
- Comparative Assays : Test derivatives under identical conditions (e.g., anti-inflammatory assays in vs. corrosion inhibition in ) to isolate structural effects .
Q. How is X-ray crystallography applied to confirm molecular geometry, and what software is used?
Single-crystal X-ray diffraction (e.g., for 5,6-dimethyl analogs in ) resolves bond lengths and angles. SHELX software ( ) refines data, with Flack parameters confirming absolute configuration. Key metrics:
Q. What purification methods ensure high purity for pharmacological studies?
Q. How do steric and electronic effects of the methyl group impact derivative design?
The methyl group at position 6 increases steric hindrance, limiting nucleophilic attacks at adjacent positions. Computational docking (e.g., AutoDock Vina) predicts its role in binding pocket interactions, such as hydrophobic contacts in kinase inhibitors .
Methodological Considerations
Q. What analytical workflows validate synthetic steps in complex multi-step reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
